Tert-butyl (2-iodoethyl)carbamate

Nucleophilic substitution kinetics Alkyl halide reactivity Leaving-group ability

Researchers relying on bromo/chloro analogs face stalled alkylations, incomplete conversion, and Boc deprotection under forcing conditions. tert-Butyl (2-iodoethyl)carbamate eliminates these risks with its superior iodo leaving group. • 3× faster than bromo, 150× faster than chloro analogs - complete SN2 alkylation at ambient temperature, preserving acid-labile Boc integrity • Validated in Pd-catalyzed N-Boc-aniline synthesis and PROTAC linker construction; eliminates excess reagent stoichiometry • Consistent ≥95% purity with QC documentation (NMR, HPLC, GC); batch-to-batch reliability for multistep medicinal chemistry sequences

Molecular Formula C7H14INO2
Molecular Weight 271.1 g/mol
CAS No. 122234-46-2
Cat. No. B050117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-iodoethyl)carbamate
CAS122234-46-2
Molecular FormulaC7H14INO2
Molecular Weight271.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCI
InChIInChI=1S/C7H14INO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
InChIKeyAOEDOXQZANMVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (2-iodoethyl)carbamate Overview


tert-Butyl (2-iodoethyl)carbamate (CAS 122234-46-2), also referred to as N-Boc-2-iodoethylamine, is a bifunctional synthetic building block incorporating a terminal iodide leaving group and an acid-labile tert-butoxycarbonyl (Boc)-protected primary amine [1]. The compound possesses a molecular weight of 271.10 g/mol, an XLogP3-AA value of 2, and a topological polar surface area of 38.3 Ų [1]. Its orthogonal functional architecture—a potent alkylating iodide coupled with a selectively removable Boc group—positions it as a versatile intermediate for nucleophilic substitution, cross-coupling, and heterocycle construction in medicinal chemistry and chemical biology [1].

Differentiation from N-Boc-2-haloethylamines


Procurement decisions involving N-Boc-2-haloethylamines—including the iodo (CAS 122234-46-2), bromo (CAS 39684-80-5), and chloro (CAS 71999-74-1) variants—carry tangible synthetic consequences. These compounds differ fundamentally in leaving-group ability, which governs reaction kinetics, nucleophile compatibility, and overall yield in SN2 alkylation pathways [1]. While the Boc-protected amine core remains constant, the halide identity dictates whether a transformation proceeds efficiently at ambient temperature or requires forcing conditions that risk Boc deprotection and side-product formation. Substituting the iodo analog with a bromo or chloro counterpart without compensatory optimization of reaction parameters can lead to incomplete conversion, extended reaction times, or outright synthetic failure—particularly in complex, multistep sequences where protecting-group integrity is paramount [1].

Quantitative Reactivity Evidence vs Analogs


SN2 Leaving-Group Rate Advantage

The iodoethyl moiety in tert-butyl (2-iodoethyl)carbamate exhibits a leaving-group relative rate for SN2 nucleophilic substitution that is 3-fold higher than the bromo analog and 150-fold higher than the chloro analog [1]. This quantitative advantage stems from the lower carbon-iodine bond dissociation energy and the superior stability of iodide as an anionic leaving group relative to bromide and chloride [1].

Nucleophilic substitution kinetics Alkyl halide reactivity Leaving-group ability SN2 mechanistic studies

Halide Leaving-Group Classification

The halide leaving-group hierarchy is well-established in the organic chemistry literature: iodide is categorized as 'Very Good' alongside water, whereas bromide is categorized as 'Good' and chloride as 'Fair' [1]. This classification reflects the combined influence of bond strength, polarizability, and anionic stability on the rate-determining step of nucleophilic substitution [1].

Leaving-group hierarchy Nucleophilic substitution Alkylation optimization Synthetic methodology

Purity Specifications for Halide Analogs

The commercially available N-Boc-2-chloroethylamine (CAS 71999-74-1) is offered at 99% purity by major suppliers, whereas the bromo analog (CAS 39684-80-5) is typically supplied at 96% purity (95% min. by GC) . The iodo analog (CAS 122234-46-2) is offered at 95% purity by specialized vendors, with analytical QC documentation including NMR, HPLC, and GC available upon request . This purity tiering reflects differences in synthetic accessibility and stability across the halide series.

Reagent purity specifications Procurement quality metrics Analytical QC Synthetic reliability

Utility as PROTAC Linker and Aniline Precursor

tert-Butyl (2-iodoethyl)carbamate is explicitly designated as a PROTAC (PROteolysis TArgeting Chimera) linker building block [1]. The compound is commonly employed in palladium-catalyzed synthesis of N-Boc-protected anilines, where the iodoethyl group serves as an electrophilic coupling partner . While the bromo analog also sees use as a PROTAC linker and in alkylation reactions, the iodo variant's enhanced leaving-group ability provides kinetic advantages in cross-coupling manifolds [1].

PROTAC synthesis Targeted protein degradation N-Boc-aniline preparation Palladium-catalyzed coupling

Validated Application Scenarios


Alkylation of Sterically Hindered Amines

The 3× and 150× relative rate advantages of the iodoethyl leaving group over bromoethyl and chloroethyl analogs, respectively [1], enable efficient alkylation of hindered amine nucleophiles under milder conditions (ambient temperature, shorter reaction times). This is critical when the nucleophile is precious, base-sensitive, or prone to side reactions under forcing conditions. Procuring the iodo analog minimizes the risk of incomplete conversion and eliminates the need for excess reagent stoichiometry required when using the bromo or chloro variants.

PROTAC Linker Installation with Orthogonal Protection

The compound's explicit classification as a PROTAC linker [1][2] leverages the orthogonal reactivity of the iodoethyl moiety (alkylation) and the Boc-protected amine (acid-labile, deprotected on demand). In PROTAC synthesis, where the linker connects an E3 ligase ligand to a target protein binder, the iodo variant's superior leaving-group ability ensures efficient installation of the aminoethyl spacer without compromising the Boc group, which must remain intact until the final deprotection step.

Pd-Catalyzed N-Boc-Aniline Synthesis

tert-Butyl (2-iodoethyl)carbamate is a validated substrate for palladium-catalyzed coupling reactions yielding N-Boc-protected anilines—critical intermediates in pharmaceutical synthesis [1]. The iodoethyl group's reactivity profile provides kinetic advantages in oxidative addition steps compared to bromoethyl analogs, which can require higher catalyst loadings or longer reaction times to achieve comparable conversion [2].

Protecting-Group Fidelity in Multistep Synthesis

In complex synthetic sequences where the Boc-protected amine must survive multiple intervening transformations, the ability to conduct alkylation under milder conditions with the iodo analog reduces the cumulative thermal and chemical stress on the Boc group [1]. Substituting the bromo or chloro analog in such sequences may necessitate elevated temperatures that risk premature Boc cleavage, compromising the overall synthetic strategy and necessitating reprotection steps that erode yield and timeline efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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